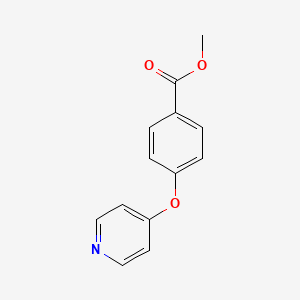

methyl 4-(pyridin-4-yloxy)benzoate

Description

Structure

3D Structure

Properties

IUPAC Name |

methyl 4-pyridin-4-yloxybenzoate | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H11NO3/c1-16-13(15)10-2-4-11(5-3-10)17-12-6-8-14-9-7-12/h2-9H,1H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LALQQTJUNORQEC-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC(=O)C1=CC=C(C=C1)OC2=CC=NC=C2 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H11NO3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID701298580 | |

| Record name | Methyl 4-(4-pyridinyloxy)benzoate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID701298580 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

229.23 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

33349-55-2 | |

| Record name | Methyl 4-(4-pyridinyloxy)benzoate | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=33349-55-2 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Methyl 4-(4-pyridinyloxy)benzoate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID701298580 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Advanced Structural Characterization and Spectroscopic Analysis

High-Resolution Nuclear Magnetic Resonance (NMR) Spectroscopy

High-resolution NMR spectroscopy is an indispensable tool for determining the precise structure of organic molecules in solution. By analyzing the magnetic properties of atomic nuclei, primarily ¹H and ¹³C, one can deduce the connectivity of atoms, the electronic environment of the nuclei, and the three-dimensional arrangement of the molecule.

¹H NMR for Proton Environment and Coupling Analysis

Proton NMR (¹H NMR) provides detailed information about the number of different types of protons in a molecule, their electronic environments, and their proximity to other protons. In methyl 4-(pyridin-4-yloxy)benzoate, the protons on the benzoate (B1203000) and pyridine (B92270) rings, as well as those on the methyl ester group, would exhibit distinct chemical shifts (δ) and coupling patterns (J).

The protons of the methyl ester group (-OCH₃) are expected to appear as a singlet in the upfield region of the spectrum, typically around 3.8-3.9 ppm. The aromatic protons will be found in the downfield region, generally between 7.0 and 8.7 ppm.

The benzoate ring protons, being part of a para-substituted system, would likely appear as two distinct doublets. The protons ortho to the ester group (H-3 and H-5) are expected to be more deshielded and resonate at a higher chemical shift compared to the protons ortho to the ether linkage (H-2 and H-6).

The pyridine ring also presents a distinct pattern. The protons adjacent to the nitrogen atom (H-2' and H-6') are the most deshielded due to the electronegativity of nitrogen and will appear at the lowest field, likely as a doublet. The protons meta to the nitrogen (H-3' and H-5') will be more shielded and appear at a higher field, also as a doublet. The coupling constants (J) between adjacent aromatic protons are typically in the range of 7-9 Hz.

Predicted ¹H NMR Data for Methyl 4-(pyridin-4-yloxy)benzoate

| Proton Assignment | Predicted Chemical Shift (δ, ppm) | Multiplicity | Coupling Constant (J, Hz) |

| -OCH₃ | 3.85 | s | - |

| H-2, H-6 | 7.15 | d | ~8.5 |

| H-3, H-5 | 8.05 | d | ~8.5 |

| H-2', H-6' | 8.60 | d | ~6.0 |

| H-3', H-5' | 7.00 | d | ~6.0 |

Note: The predicted values are based on the analysis of similar compounds and general principles of NMR spectroscopy. Actual experimental values may vary.

¹³C NMR for Carbon Skeleton Elucidation

Carbon-13 NMR (¹³C NMR) spectroscopy provides information about the carbon framework of a molecule. Each unique carbon atom in methyl 4-(pyridin-4-yloxy)benzoate will give a distinct signal in the ¹³C NMR spectrum.

The carbonyl carbon of the ester group is expected to be the most deshielded, appearing at the lowest field, typically in the range of 165-170 ppm. The carbon of the methyl group will be the most shielded, resonating at approximately 52 ppm. The aromatic carbons will have chemical shifts in the range of 110-165 ppm. The carbon atoms of the pyridine ring will also show distinct signals, with those closest to the nitrogen atom being more deshielded.

Predicted ¹³C NMR Data for Methyl 4-(pyridin-4-yloxy)benzoate

| Carbon Assignment | Predicted Chemical Shift (δ, ppm) |

| -OCH₃ | 52.5 |

| C-1 | 125.0 |

| C-2, C-6 | 115.0 |

| C-3, C-5 | 131.5 |

| C-4 | 163.0 |

| C=O | 166.0 |

| C-2', C-6' | 151.0 |

| C-3', C-5' | 110.0 |

| C-4' | 165.0 |

Note: The predicted values are based on the analysis of similar compounds and general principles of NMR spectroscopy. Actual experimental values may vary.

Two-Dimensional NMR Techniques (e.g., COSY, HSQC, HMBC) for Connectivity and Quaternary Carbon Assignment

Two-dimensional (2D) NMR techniques are powerful for unambiguously assigning proton and carbon signals and establishing the connectivity within a molecule.

COSY (Correlation Spectroscopy): A COSY experiment would reveal correlations between protons that are coupled to each other. For methyl 4-(pyridin-4-yloxy)benzoate, cross-peaks would be expected between the adjacent protons on the benzoate ring (H-2/H-3 and H-5/H-6) and between the adjacent protons on the pyridine ring (H-2'/H-3' and H-5'/H-6').

HSQC (Heteronuclear Single Quantum Coherence): An HSQC spectrum correlates directly bonded proton and carbon atoms. This would allow for the direct assignment of the signals for each protonated carbon in the molecule. For example, the signal for the methyl protons would correlate with the signal for the methyl carbon.

HMBC (Heteronuclear Multiple Bond Correlation): An HMBC experiment shows correlations between protons and carbons that are separated by two or three bonds. This is particularly useful for identifying quaternary carbons (carbons with no attached protons) and for confirming the connectivity between different parts of the molecule. For instance, correlations would be expected between the methyl protons and the carbonyl carbon, and between the protons on one ring and the carbons on the other, confirming the ether linkage.

Vibrational Spectroscopy

Vibrational spectroscopy, including Infrared (IR) and Raman spectroscopy, provides information about the functional groups present in a molecule by measuring the vibrations of chemical bonds.

Infrared (IR) Spectroscopy for Functional Group Identification

Infrared (IR) spectroscopy is a rapid and effective method for identifying the characteristic functional groups in a molecule. The IR spectrum of methyl 4-(pyridin-4-yloxy)benzoate would be expected to show several key absorption bands.

A strong absorption band corresponding to the C=O stretching vibration of the ester group would be prominent, typically appearing in the region of 1720-1740 cm⁻¹. The C-O stretching vibrations of the ester and the ether linkage would be expected in the 1250-1300 cm⁻¹ and 1000-1100 cm⁻¹ regions, respectively. The aromatic C=C and C=N stretching vibrations would give rise to a series of bands in the 1400-1600 cm⁻¹ range. The C-H stretching vibrations of the aromatic rings and the methyl group would appear around 3000-3100 cm⁻¹ and 2850-2960 cm⁻¹, respectively.

Predicted IR Absorption Bands for Methyl 4-(pyridin-4-yloxy)benzoate

| Functional Group | Predicted Absorption Range (cm⁻¹) | Intensity |

| Aromatic C-H Stretch | 3000 - 3100 | Medium |

| Aliphatic C-H Stretch (-OCH₃) | 2850 - 2960 | Medium |

| C=O Stretch (Ester) | 1720 - 1740 | Strong |

| Aromatic C=C/C=N Stretch | 1400 - 1600 | Medium-Strong |

| C-O Stretch (Ester/Ether) | 1000 - 1300 | Strong |

Note: The predicted values are based on typical functional group absorption regions. Actual experimental values may vary.

Raman Spectroscopy Applications

Raman spectroscopy provides complementary information to IR spectroscopy. While IR spectroscopy is sensitive to changes in the dipole moment of a molecule during vibration, Raman spectroscopy is sensitive to changes in polarizability. Therefore, non-polar bonds and symmetric vibrations often give strong signals in Raman spectra.

Mass Spectrometry (MS)

Mass spectrometry is an essential analytical tool for determining the molecular weight and structural features of a compound through the analysis of its mass-to-charge ratio and fragmentation behavior.

High-Resolution Mass Spectrometry (HRMS) for Exact Mass Determination

High-resolution mass spectrometry provides highly accurate mass measurements, which allow for the determination of a compound's elemental formula. For methyl 4-(pyridin-4-yloxy)benzoate (C₁₃H₁₁NO₃), the exact mass can be calculated based on the monoisotopic masses of its constituent elements.

Table 1: Predicted HRMS Adducts for Isomeric Methyl 4-(pyridin-yloxy)benzoate

| Adduct Ion | Predicted m/z |

|---|---|

| [M+H]⁺ | 230.08118 |

| [M+Na]⁺ | 252.06312 |

| [M-H]⁻ | 228.06662 |

| [M+K]⁺ | 268.03706 |

| [M]⁺ | 229.07335 |

Data sourced from predicted values for the isomeric compound methyl 4-(pyridin-3-yloxy)benzoate.

Fragmentation Pattern Analysis for Structural Confirmation

Electron ionization mass spectrometry (EI-MS) induces fragmentation of the parent molecule, yielding a unique pattern of fragment ions that serves as a molecular fingerprint. Analysis of these fragments helps to confirm the compound's structure.

No experimental mass spectrum or detailed fragmentation analysis for methyl 4-(pyridin-4-yloxy)benzoate has been published. However, the fragmentation pattern can be predicted based on the known behavior of esters and aromatic ethers. Key fragmentation pathways would likely include:

Loss of the methoxy (B1213986) group (-OCH₃): Cleavage of the ester can lead to the formation of a [M - 31]⁺ ion.

Loss of the methyl ester group (-COOCH₃): This would result in a [M - 59]⁺ ion.

Cleavage of the ether linkage: Scission at the C-O-C ether bond can generate ions corresponding to the pyridinoxy cation or the methyl benzoate cation.

Decarbonylation: Loss of carbon monoxide (CO) from fragment ions is a common pathway for aromatic carbonyl compounds.

A detailed analysis of a related structure, methyl 2-hydroxybenzoate, shows prominent peaks corresponding to the loss of the methoxy group and subsequent loss of carbon monoxide, providing a model for the expected fragmentation of the benzoate portion of the molecule.

X-ray Crystallography of Methyl 4-(pyridin-4-yloxy)benzoate and Cognate Structures

X-ray crystallography is the definitive method for determining the three-dimensional arrangement of atoms in a crystalline solid. This technique reveals precise details about molecular conformation, bond lengths, bond angles, and the nature of intermolecular interactions that govern the crystal packing.

Determination of Solid-State Molecular Conformation and Geometry

Specific crystallographic studies detailing the solid-state structure of methyl 4-(pyridin-4-yloxy)benzoate are not found in the surveyed scientific literature. However, analysis of more complex molecules containing similar structural motifs provides insight into expected conformations. For instance, in the crystal structure of methyl 4-[3,6-bis(pyridin-2-yl)pyridazin-4-yl]benzoate, the methoxycarbonylphenyl group is relatively planar. It is expected that in methyl 4-(pyridin-4-yloxy)benzoate, the benzoate moiety would be largely planar, with the key conformational variable being the torsion angles around the ether linkage connecting the two aromatic rings.

Analysis of Crystal Packing and Intermolecular Interactions (e.g., Hydrogen Bonds, Halogen Bonds, π-π Stacking)

The arrangement of molecules in the crystal lattice is directed by a network of non-covalent interactions. For methyl 4-(pyridin-4-yloxy)benzoate, several types of interactions would be anticipated:

Hydrogen Bonds: While lacking strong hydrogen bond donors, weak C—H···O and C—H···N hydrogen bonds are expected to be significant. The ester carbonyl oxygen and the pyridyl nitrogen are the most likely hydrogen bond acceptors.

π-π Stacking: The presence of two aromatic rings (the benzene (B151609) and pyridine rings) suggests that π-π stacking interactions would play a role in the crystal packing, where the rings arrange in a parallel or offset fashion.

Table 2: Potential Intermolecular Interactions in Crystalline Methyl 4-(pyridin-4-yloxy)benzoate

| Interaction Type | Donor | Acceptor |

|---|---|---|

| Weak Hydrogen Bond | Aromatic C-H, Methyl C-H | Ester Carbonyl Oxygen, Pyridyl Nitrogen |

| π-π Stacking | Benzene Ring | Pyridine Ring |

Conformational Polymorphism Studies

Conformational polymorphism is the ability of a compound to crystallize in multiple distinct crystal structures, arising from different molecular conformations or packing arrangements. This phenomenon is common in molecules with flexible torsion angles, such as the C-O-C ether linkage in methyl 4-(pyridin-4-yloxy)benzoate. To date, no studies on the conformational polymorphism of methyl 4-(pyridin-4-yloxy)benzoate have been reported in the scientific literature. Such a study would involve crystallizing the compound under a variety of conditions (e.g., different solvents, temperatures) and analyzing the resulting solid forms to identify any polymorphic structures.

Computational Chemistry and Molecular Modeling for Mechanistic Insight

Quantum Chemical Calculations (Density Functional Theory - DFT)

Density Functional Theory (DFT) serves as a cornerstone for investigating the electronic characteristics of methyl 4-(pyridin-4-yloxy)benzoate. By approximating the electron density of the molecule, DFT methods enable the calculation of various properties that govern its reactivity and spectroscopic signatures.

Electronic Structure Analysis: Molecular Orbitals (HOMO-LUMO) and Energy Gaps

The frontier molecular orbitals, namely the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO), are crucial in determining a molecule's electronic behavior. The energy of the HOMO is related to the molecule's ability to donate electrons, while the LUMO energy reflects its electron-accepting capability. The difference between these energies, the HOMO-LUMO gap, is a key indicator of molecular stability and reactivity. irjweb.comresearchgate.net A smaller energy gap suggests that the molecule can be more easily excited and is generally more reactive. nih.gov

For molecules with donor-acceptor functionalities, the HOMO-LUMO separation can signify the extent of intramolecular charge transfer. researchgate.net Theoretical calculations for related pyridine (B92270) derivatives have shown that the introduction of different substituents can systematically alter the HOMO and LUMO energy levels, thereby tuning the energy gap. nih.gov For instance, electron-donating groups tend to increase the HOMO energy, while electron-withdrawing groups lower the LUMO energy. nih.gov This principle allows for the rational design of molecules with specific electronic properties.

| Parameter | Description | Significance for Methyl 4-(pyridin-4-yloxy)benzoate |

| HOMO Energy | Energy of the highest occupied molecular orbital. | Indicates the propensity to donate electrons. The pyridinyl and benzoate (B1203000) moieties influence this value. |

| LUMO Energy | Energy of the lowest unoccupied molecular orbital. | Indicates the ability to accept electrons. The ester group and aromatic rings are key contributors. |

| HOMO-LUMO Gap | The energy difference between the HOMO and LUMO. | A smaller gap suggests higher reactivity and lower kinetic stability. researchgate.net |

Note: Specific energy values for methyl 4-(pyridin-4-yloxy)benzoate would require dedicated DFT calculations, which are not publicly available in the searched literature. The table provides a conceptual framework based on general principles.

Molecular Electrostatic Potential (MESP) Surface Mapping and Reactivity Prediction

The Molecular Electrostatic Potential (MESP) surface provides a visual representation of the charge distribution within a molecule. It maps the electrostatic potential onto the electron density surface, highlighting regions that are electron-rich (nucleophilic) and electron-poor (electrophilic). This information is invaluable for predicting how the molecule will interact with other chemical species.

In methyl 4-(pyridin-4-yloxy)benzoate, the MESP surface would likely show negative potential (red and yellow regions) around the nitrogen atom of the pyridine ring and the oxygen atoms of the ester group, indicating these as sites prone to electrophilic attack. Conversely, positive potential (blue regions) would be expected around the hydrogen atoms. Such maps are instrumental in understanding non-covalent interactions and guiding the prediction of reaction sites.

Spectroscopic Property Prediction (e.g., NMR Chemical Shifts, IR Frequencies)

DFT calculations are a powerful tool for predicting spectroscopic properties, which can then be compared with experimental data to validate the computed structure and electronic environment.

NMR Chemical Shifts: The Gauge-Independent Atomic Orbital (GIAO) method, a common DFT-based approach, can be used to calculate the nuclear magnetic resonance (NMR) chemical shifts (¹H and ¹³C). researchgate.net The accuracy of these predictions is sensitive to the choice of the DFT functional and basis set. researchgate.netnih.gov For instance, studies on similar molecules have shown that certain functionals provide better correlation with experimental ¹H-NMR shifts, while others are more suited for ¹³C-NMR predictions. researchgate.net The predicted chemical shifts for the protons and carbons in the pyridine and benzoate rings of methyl 4-(pyridin-4-yloxy)benzoate would be sensitive to the electronic effects of the ether linkage and the ester group.

IR Frequencies: Theoretical calculations of infrared (IR) spectra can aid in the assignment of vibrational modes observed experimentally. DFT methods can predict the frequencies and intensities of the vibrational bands. researchgate.net For methyl 4-(pyridin-4-yloxy)benzoate, key predicted vibrations would include the C=O stretching of the ester group, C-O-C stretching of the ether linkage, and various C-H and C=C stretching and bending modes of the aromatic rings. Comparing the calculated spectrum with an experimental one can confirm the molecular structure and provide insights into bonding characteristics.

| Spectroscopic Data | Predicted Feature for Methyl 4-(pyridin-4-yloxy)benzoate |

| ¹H-NMR | Distinct signals for the methyl protons and the aromatic protons on both the pyridine and benzoate rings, with chemical shifts influenced by their electronic environment. |

| ¹³C-NMR | Resonances for the carbonyl carbon, methyl carbon, and the various aromatic carbons, reflecting the electron distribution within the molecule. |

| IR Frequencies | Characteristic absorption bands for the C=O stretch, C-O ether stretch, and aromatic ring vibrations. |

Note: The table outlines the expected spectroscopic features. Precise numerical predictions require specific computational studies.

Bond Dissociation Energies and Reaction Pathway Energetics

DFT calculations can be employed to determine bond dissociation energies (BDEs), providing insights into the strength of chemical bonds within the molecule. The weakest bond is often the most likely to break during a chemical reaction. For methyl 4-(pyridin-4-yloxy)benzoate, calculating the BDEs of bonds such as the C-O ether linkage or bonds within the ester group can help predict its thermal stability and potential decomposition pathways.

Furthermore, DFT can be used to map out the potential energy surface for a given reaction, identifying transition states and calculating activation energies. This allows for the detailed investigation of reaction mechanisms, providing a theoretical understanding of the energetics and feasibility of different chemical transformations involving the molecule.

Molecular Dynamics (MD) Simulations and Conformational Landscape Analysis

While quantum chemical calculations provide a static picture of a molecule, molecular dynamics (MD) simulations offer a dynamic view of its behavior over time, accounting for molecular motion and interactions with its environment.

Solvent Effects on Molecular Properties

The properties and behavior of a molecule can be significantly influenced by its solvent environment. While specific experimental or computational studies on the solvent effects for methyl 4-(pyridin-4-yloxy)benzoate are not extensively documented, the influence of solvents can be inferred from the compound's structural features and general principles of physical organic chemistry.

In non-polar solvents , such as hexane (B92381) or toluene, intramolecular and intermolecular van der Waals forces and π-stacking interactions between the aromatic rings would likely dominate. The molecule would tend to adopt a more compact conformation.

In polar aprotic solvents , like dimethyl sulfoxide (B87167) (DMSO) or acetonitrile, dipole-dipole interactions between the solvent and the polar moieties of the molecule (the ester and the pyridine nitrogen) would be significant. These interactions would stabilize the molecule's ground and excited states, potentially leading to shifts in its spectroscopic properties (e.g., UV-Vis absorption).

In polar protic solvents , such as water or ethanol, the effects would be most pronounced. The pyridine nitrogen can act as a hydrogen bond acceptor, and the ester's carbonyl oxygen can also participate in hydrogen bonding. These specific interactions can alter the electron distribution within the molecule, influence its preferred conformation, and affect its reactivity. For instance, computational studies on similar heterocyclic compounds often show that hydrogen bonding to the pyridine nitrogen can modulate the electronic properties of the entire aromatic system.

Molecular Docking and Ligand-Target Interaction Studies

Molecular docking is a computational technique used to predict the preferred orientation of one molecule to a second when bound to each other to form a stable complex. It is widely used in drug design to understand how a potential drug molecule might interact with a biological target, typically a protein or enzyme.

Prediction of Binding Modes and Affinities with Biological Macromolecules

While specific docking studies targeting methyl 4-(pyridin-4-yloxy)benzoate are not widely published, studies on structurally related compounds provide valuable insights into its potential biological interactions. Pyridine and its derivatives are known to be key scaffolds in medicinal chemistry, often binding to biological targets. nih.gov For instance, molecular docking studies on pyridine-containing analogues have been performed against various enzymes, including those relevant to cancer and inflammation. nih.govnih.gov

Identification of Key Interacting Residues and Pharmacophoric Features

Pharmacophore modeling identifies the essential three-dimensional arrangement of functional groups (pharmacophoric features) necessary for biological activity. For methyl 4-(pyridin-4-yloxy)benzoate, the key pharmacophoric features would include:

A Hydrogen Bond Acceptor: The pyridine nitrogen.

Two Aromatic Rings: The pyridine and benzene (B151609) rings, capable of π-π and hydrophobic interactions.

A Hydrogen Bond Acceptor: The carbonyl oxygen of the ester group.

An Ether Linkage: Providing a specific spatial orientation between the two aromatic rings.

In studies of related pyridine derivatives targeting enzymes like EGFR kinase, crucial interactions often involve hydrogen bonds with backbone amide groups in the hinge region (e.g., with methionine) and π-π stacking with gatekeeper residues like phenylalanine. nih.govresearchgate.net Similarly, studies on other kinase inhibitors show that the pyridine moiety is a common feature for establishing key interactions in the ATP-binding pocket.

Table 1: Potential Key Interacting Residues and Pharmacophoric Features for Methyl 4-(pyridin-4-yloxy)benzoate Based on Analogue Studies

| Pharmacophoric Feature | Potential Interacting Residue Type | Type of Interaction |

| Pyridine Nitrogen | Methionine, Cysteine, Asparagine | Hydrogen Bond |

| Aromatic Rings | Phenylalanine, Tyrosine, Leucine, Valine | π-π Stacking, Hydrophobic |

| Carbonyl Oxygen | Arginine, Lysine, Serine | Hydrogen Bond |

Quantitative Structure-Activity Relationship (QSAR) Modeling for Biological Prediction

Quantitative Structure-Activity Relationship (QSAR) models are mathematical equations that relate the chemical structure of a series of compounds to their biological activity. nih.gov These models use molecular descriptors—numerical values that encode structural, physicochemical, or electronic features of a molecule—to predict the activity of new, unsynthesized compounds.

No specific QSAR model for methyl 4-(pyridin-4-yloxy)benzoate has been reported. However, the development of such a model would follow established principles. For a series of analogues, one would calculate a variety of molecular descriptors, including:

Electronic Descriptors: Dipole moment, partial charges on atoms (especially the pyridine N and carbonyl O), HOMO/LUMO energies.

Steric/Topological Descriptors: Molecular weight, molecular volume, surface area, shape indices.

Hydrophobic Descriptors: LogP (the logarithm of the partition coefficient between octanol (B41247) and water).

Using statistical methods like multiple linear regression (MLR) or machine learning algorithms like artificial neural networks (ANN), a correlation would be established between these descriptors and a measured biological activity (e.g., IC₅₀). nih.gov For example, a QSAR study on pyrimidine (B1678525) derivatives as VEGFR-2 inhibitors successfully used such an approach to create predictive models. nih.gov The resulting QSAR equation can guide the design of new derivatives with potentially improved activity.

Advanced Topological Analyses

Hirshfeld Surface Analysis and Intermolecular Interaction Energies

Hirshfeld surface analysis is a powerful method for visualizing and quantifying intermolecular interactions in a crystal lattice. nih.govkaust.edu.sa It maps the electron distribution of a molecule in a crystal to partition the crystal space into regions belonging to each molecule. While a crystal structure for methyl 4-(pyridin-4-yloxy)benzoate is not publicly available, analysis of structurally related compounds like methyl 4-hydroxybenzoate (B8730719) and methyl 4-[3,6-bis(pyridin-2-yl)pyridazin-4-yl]benzoate provides a strong indication of the types of interactions that would be present. nih.govkaust.edu.sa

H···H contacts: These are typically the most abundant interactions, arising from van der Waals forces.

O···H/H···O contacts: Representing hydrogen bonds, likely involving the carbonyl oxygen and hydrogens on the aromatic rings or the methyl group.

C···H/H···C contacts: Indicative of C-H···π interactions, where a C-H bond donates electron density to an aromatic ring.

N···H/H···N contacts: Involving the pyridine nitrogen as a hydrogen bond acceptor.

C···C contacts: Representing π-π stacking interactions between the aromatic rings.

Based on the analysis of a related pyridinyl-benzoate compound, the relative contributions of these interactions can be estimated. nih.gov

Table 2: Estimated Percentage Contributions of Intermolecular Contacts from Hirshfeld Surface Analysis Based on an Analogous Compound

| Contact Type | Estimated Contribution (%) |

| H···H | ~40% |

| C···H/H···C | ~28% |

| N···H/H···N | ~15% |

| O···H/H···O | ~11% |

| Other | ~6% |

Data inferred from a study on methyl 4-[3,6-bis(pyridin-2-yl)pyridazin-4-yl]benzoate. nih.gov

Furthermore, computational chemistry allows for the calculation of the energies associated with these intermolecular interactions. For instance, hydrogen bond energies can be calculated using Density Functional Theory (DFT). In a related crystal structure, C-H···O hydrogen bond energies were calculated to be in the range of 34-62 kJ/mol, indicating significant stabilization from these interactions. nih.gov Similar calculations for methyl 4-(pyridin-4-yloxy)benzoate would quantify the strength of its hydrogen bonds, π-stacking, and van der Waals interactions, providing a complete picture of its solid-state architecture.

Electron Localization Function (ELF) and Reduced Density Gradient (RDG) for Non-Covalent Interactions

The Electron Localization Function (ELF) is a method used to visualize regions in a molecule where electrons are localized, such as in covalent bonds and lone pairs. jussieu.frjussieu.fr This analysis helps in understanding the electronic structure and the nature of chemical bonds. jussieu.fr

The Reduced Density Gradient (RDG) is a computational tool derived from electron density that is particularly effective in identifying and visualizing non-covalent interactions (NCIs). chemrxiv.orgmdpi.com This method plots the RDG against the electron density multiplied by the sign of the second eigenvalue of the electron density Hessian matrix. researchgate.net The resulting graph and 3D visualization highlight different types of interactions:

Hydrogen bonds are typically indicated by strong, attractive interactions.

Van der Waals interactions appear as weaker, more diffuse interactions. mdpi.com

Steric repulsion is characterized by repulsive interactions.

In the context of methyl 4-(pyridin-4-yloxy)benzoate, RDG analysis would map the various non-covalent interactions that stabilize its three-dimensional structure. For instance, it can reveal potential intramolecular hydrogen bonds, C-H···π interactions, and π-π stacking interactions between the pyridine and benzene rings. The strength and nature of these interactions can be inferred from the position and color of the RDG isosurfaces. Green surfaces generally indicate weak van der Waals forces, blue surfaces suggest stronger attractive interactions like hydrogen bonds, and red surfaces denote steric clashes or repulsive interactions. mdpi.com

Table 1: Interpreting Reduced Density Gradient (RDG) Visualization

| Isosurface Color | Sign of λ₂ | Interaction Type | Implication for Methyl 4-(pyridin-4-yloxy)benzoate |

|---|---|---|---|

| Blue | Negative | Strong, attractive (e.g., Hydrogen Bonds) | Potential for intramolecular hydrogen bonds stabilizing the conformation. |

| Green | Near Zero | Weak (e.g., Van der Waals) | Indicates regions of contact between the aromatic rings and alkyl groups. |

| Red | Positive | Strong, repulsive (e.g., Steric Clash) | Highlights areas of steric hindrance within the molecule. |

Atoms in Molecules (AIM) and Independent Gradient Model (IGM) Analyses

The Atoms in Molecules (AIM) theory, developed by Richard Bader, provides a rigorous method for partitioning a molecule's electron density to define atoms and the chemical bonds between them. A key aspect of AIM analysis is the identification of bond critical points (BCPs), which are points of minimum electron density along a bond path between two atoms. The properties at these BCPs, such as the electron density (ρ) and its Laplacian (∇²ρ), offer quantitative insights into the nature of the chemical bonds.

For methyl 4-(pyridin-4-yloxy)benzoate, AIM analysis would be used to characterize not only the covalent bonds but also the weaker non-covalent interactions. The presence of a BCP between two atoms is a necessary condition for a chemical bond. The magnitude of the electron density at the BCP correlates with the bond's strength. The sign of the Laplacian of the electron density at the BCP helps to distinguish between shared-shell (covalent) interactions (∇²ρ < 0) and closed-shell interactions (∇²ρ > 0), which are typical of ionic bonds, hydrogen bonds, and van der Waals interactions.

The Independent Gradient Model (IGM) is another computational approach that complements RDG analysis for studying non-covalent interactions. IGM is based on the electron density and its derivatives and provides a way to identify and quantify the strength of interactions between different molecular fragments. IGM analysis can generate 3D isosurfaces that visually represent the interaction regions, similar to RDG, and can also provide a quantitative measure of the interaction strength, often referred to as the IGM descriptor (δg).

By applying IGM to methyl 4-(pyridin-4-yloxy)benzoate, researchers can dissect the various intramolecular interactions, such as those between the pyridyl and benzoate moieties. This would allow for a detailed understanding of how these different parts of the molecule communicate and influence each other's properties.

Table 2: AIM Parameters for Bond Characterization

| Parameter | Symbol | Interpretation for Methyl 4-(pyridin-4-yloxy)benzoate |

|---|---|---|

| Electron Density at BCP | ρ(r) | Higher values indicate stronger bonds (covalent > non-covalent). |

| Laplacian of Electron Density at BCP | ∇²ρ(r) | Negative values suggest covalent bonds; positive values suggest non-covalent or ionic interactions. |

| Total Energy Density at BCP | H(r) | Negative values indicate a degree of covalent character, even in some hydrogen bonds. |

Investigation of Biological Activities and Underlying Molecular Mechanisms Preclinical in Vitro Focus

Antimicrobial Research

A thorough review of published scientific literature reveals a notable lack of specific data regarding the in vitro antimicrobial and antifungal activities of methyl 4-(pyridin-4-yloxy)benzoate. While related benzoate (B1203000) and pyridine-containing compounds have demonstrated such properties, studies detailing the broad-spectrum activity of methyl 4-(pyridin-4-yloxy)benzoate against specific bacterial and fungal pathogens, or identifying its specific antimicrobial targets and mechanisms of action, are not available in the public domain as of the latest search. Therefore, the following subsections on its direct antimicrobial and antifungal properties cannot be populated with specific experimental findings.

There is no specific information available in the reviewed literature concerning the broad-spectrum in vitro activity of methyl 4-(pyridin-4-yloxy)benzoate against a range of bacterial and fungal pathogens.

Due to the absence of primary research on its antimicrobial effects, there are no studies that identify the specific molecular targets or elucidate the mechanisms of antimicrobial action for methyl 4-(pyridin-4-yloxy)benzoate.

Anticancer Activity (In Vitro Cell Line Studies)

In contrast to the lack of antimicrobial data, the anticancer potential of derivatives of the 4-(pyridin-4-yloxy)benzoate scaffold has been the subject of targeted in vitro research. These studies provide insights into the cytotoxic and antiproliferative effects of these compounds against various human cancer cell lines and begin to unravel their mechanisms of action.

A study by Xiong et al. (2020) investigated a series of 4-(pyridin-4-yloxy)benzamide derivatives, which are closely related to methyl 4-(pyridin-4-yloxy)benzoate. smolecule.com Their research demonstrated significant cytotoxic and antiproliferative effects against several human cancer cell lines, including A549 (lung carcinoma), HeLa (cervical cancer), and MCF-7 (breast cancer). smolecule.com

One of the most promising compounds from this series, designated as compound 40 (a 4-(pyridin-4-yloxy)benzamide derivative), exhibited potent activity against these cell lines. smolecule.com The half-maximal inhibitory concentration (IC₅₀) values, which represent the concentration of the compound required to inhibit cell growth by 50%, were determined and are presented in the table below.

Table 1: In Vitro Cytotoxicity (IC₅₀ in µM) of Compound 40 against Human Cancer Cell Lines

| Cell Line | Cancer Type | IC₅₀ (µM) of Compound 40 |

|---|---|---|

| A549 | Lung Carcinoma | 1.03 |

| HeLa | Cervical Cancer | 1.15 |

| MCF-7 | Breast Cancer | 2.59 |

Data sourced from Xiong et al. (2020) smolecule.com

These findings indicate that derivatives of the 4-(pyridin-4-yloxy)benzoate scaffold can effectively inhibit the proliferation of various cancer cells in vitro. The activity was noted to be more potent than the reference compound Golvatinib in this particular study. smolecule.com

The investigation into the anticancer mechanisms of these 4-(pyridin-4-yloxy)benzamide derivatives revealed that their cytotoxic effects are, at least in part, attributable to the induction of apoptosis, or programmed cell death. smolecule.com Further analysis in the study by Xiong et al. (2020) using techniques such as acridine (B1665455) orange staining on HeLa cells treated with compound 40 pointed towards the occurrence of apoptotic events. smolecule.com This suggests that the compound triggers a cellular pathway that leads to the controlled demise of cancer cells, a hallmark of many effective anticancer agents. While apoptosis was identified, specific details on cell cycle arrest were not the primary focus of this particular study.

A key finding from the research on 4-(pyridin-4-yloxy)benzamide derivatives is their ability to inhibit specific enzymes involved in cancer progression. The study by Xiong et al. (2020) identified the c-Met kinase as a primary target for these compounds. smolecule.com The c-Met proto-oncogene encodes a receptor tyrosine kinase that plays a crucial role in cell proliferation, migration, and invasion. Its aberrant activation is implicated in the development and progression of many human cancers.

Compound 40 was evaluated for its ability to inhibit c-Met kinase activity and demonstrated a potent inhibitory effect, with an IC₅₀ value of 0.807 µM. smolecule.com Molecular docking studies further supported this finding, suggesting a strong interaction between compound 40 and the c-Met kinase. smolecule.com The pyridine (B92270) moiety and the amide linker of the compound were observed to form key hydrogen bonds with amino acid residues within the kinase's active site, providing a structural basis for its inhibitory action. smolecule.com This targeted inhibition of a critical cancer-related pathway highlights the therapeutic potential of the 4-(pyridin-4-yloxy)benzoate scaffold. There is no specific information available regarding the inhibition of other tyrosine kinases like Abl by this specific class of compounds in the reviewed literature.

Antiviral Research (In Vitro Studies)

A comprehensive review of scientific literature and bioactivity databases reveals no published in vitro studies investigating the antiviral properties of methyl 4-(pyridin-4-yloxy)benzoate.

There are no available research findings or data on the inhibitory activity of methyl 4-(pyridin-4-yloxy)benzoate against specific viral targets such as the Hepatitis C Virus (HCV), Influenza Virus Neuraminidase, or Human Immunodeficiency Virus 1 (HIV-1).

As there are no primary studies demonstrating antiviral activity, no research has been conducted to elucidate the potential antiviral mechanisms of action for methyl 4-(pyridin-4-yloxy)benzoate.

Antiviral Activity Data for Methyl 4-(pyridin-4-yloxy)benzoate

| Viral Target | Assay Type | Activity Metric (e.g., IC₅₀, EC₅₀) | Result |

| Hepatitis C Virus (HCV) | Data Not Available | Data Not Available | Data Not Available |

| Influenza Virus Neuraminidase | Data Not Available | Data Not Available | Data Not Available |

| HIV-1 | Data Not Available | Data Not Available | Data Not Available |

Antitubercular Activity (In Vitro Studies)

There is a lack of published scientific data regarding the in vitro antitubercular activity of methyl 4-(pyridin-4-yloxy)benzoate.

No studies have been found that assess the inhibitory effect of methyl 4-(pyridin-4-yloxy)benzoate on key Mycobacterium tuberculosis enzymes such as the Polyketide Synthase 13 (Pks13) thioesterase domain or the Flavin-Dependent Thymidylate Synthase (ThyX). These enzymes are recognized as important targets for the development of new antitubercular agents. smolecule.comuni.lunih.gov

No data from cellular assays evaluating the efficacy of methyl 4-(pyridin-4-yloxy)benzoate against any Mycobacterium species have been reported in the scientific literature.

Antitubercular Activity Data for Methyl 4-(pyridin-4-yloxy)benzoate

| Target/Organism | Assay Type | Activity Metric (e.g., MIC, IC₅₀) | Result |

| M. tuberculosis Pks13 | Enzyme Inhibition Assay | Data Not Available | Data Not Available |

| M. tuberculosis ThyX | Enzyme Inhibition Assay | Data Not Available | Data Not Available |

| Mycobacterium species | Whole-Cell Assay | Data Not Available | Data Not Available |

Other Pharmacological Research Areas (In Vitro)

Beyond the specific antiviral and antitubercular areas, a thorough search of public databases and scientific literature did not yield any specific in vitro pharmacological studies for methyl 4-(pyridin-4-yloxy)benzoate. While derivatives of the parent structure, 4-(pyridin-4-yloxy)benzamide, have been investigated for their potential as c-Met kinase inhibitors in the context of anticancer research, no such data exists for the methyl ester form.

Enzyme Inhibition and Receptor Binding Studies (General)

There are no specific studies available that detail the enzyme inhibition profile or receptor binding affinities of methyl 4-(pyridin-4-yloxy)benzoate. Scientific inquiry into whether this compound interacts with specific enzymes or receptors, and the potential resulting IC50 or Ki values, has not been reported in the reviewed literature.

Glucose Uptake Modulation in Cellular Models

No published research was found that investigates the effect of methyl 4-(pyridin-4-yloxy)benzoate on glucose uptake in any cellular models. Standard assays to determine such activity, often employing cell lines like L6 myotubes or 3T3-L1 adipocytes and measuring the uptake of fluorescent glucose analogs, have not been reported for this specific compound. Therefore, data on its potential to modulate glucose transport is not available.

In Vitro Anti-inflammatory Mechanisms

The scientific literature lacks studies on the in vitro anti-inflammatory mechanisms of methyl 4-(pyridin-4-yloxy)benzoate. Investigations into its potential effects on key inflammatory pathways in cellular models, such as lipopolysaccharide (LPS)-stimulated macrophages, have not been published. Consequently, there is no data on its ability to modulate the production of inflammatory mediators like nitric oxide (NO), prostaglandins, or cytokines such as TNF-α, IL-6, or IL-1β in vitro.

Structure Activity Relationship Sar and Ligand Design Principles

Systematic Modification and Activity Profiling of Methyl 4-(pyridin-4-yloxy)benzoate Analogs

The systematic modification of the methyl 4-(pyridin-4-yloxy)benzoate scaffold has led to the development of numerous analogs with a wide range of biological activities, particularly as kinase inhibitors. A common strategy involves the modification of the ester group to an amide, leading to a series of 4-(pyridin-4-yloxy)benzamide derivatives.

In one such study, a series of 4-(pyridin-4-yloxy)benzamide derivatives were synthesized with a 5-methylpyridazin-3(2H)-one fragment attached to the amide nitrogen through a linker. nih.gov These compounds were evaluated for their inhibitory activity against several cancer cell lines. The results indicated that the nature of the linker and the substituents on the amide nitrogen significantly influenced the anticancer activity. nih.gov

For instance, compound 40 from this series, which features a morpholine (B109124) group modifying the amide, demonstrated excellent inhibitory activity against A549, HeLa, and MCF-7 cancer cell lines, with IC₅₀ values of 1.03, 1.15, and 2.59 μM, respectively. nih.gov This activity was significantly higher than that of the known inhibitor Golvatinib. nih.gov The structure-activity relationships derived from this study highlighted that the introduction of the 5-methylpyridazin-3(2H)-one moiety and the morpholine group were key to enhancing the inhibitory activity of these compounds. nih.gov

The following table summarizes the in vitro anticancer activity of selected 4-(pyridin-4-yloxy)benzamide derivatives against different cancer cell lines.

| Compound | R Group on Amide | A549 IC₅₀ (μM) | HeLa IC₅₀ (μM) | MCF-7 IC₅₀ (μM) |

| 25 | methyl | >50 | >50 | >50 |

| 29 | ethyl | 36.45 | 41.23 | 45.67 |

| 35 | propyl | 21.89 | 25.43 | 28.91 |

| 40 | morpholine | 1.03 | 1.15 | 2.59 |

| Golvatinib | - | 7.16 | 3.01 | 6.83 |

Data sourced from a study on 4-(pyridin-4-yloxy)benzamide derivatives. nih.gov

Contributions of the Ester Group to Potency and Selectivity

The methyl ester group in methyl 4-(pyridin-4-yloxy)benzoate is a critical functional group that can significantly influence the compound's potency and selectivity. As a hydrogen bond acceptor, the ester's carbonyl oxygen can form important interactions with amino acid residues in the binding site of a target protein.

The conversion of the ester to an amide is a common bioisosteric replacement in medicinal chemistry. This modification changes the hydrogen bonding properties of the molecule, as the amide group can act as both a hydrogen bond donor (via the N-H) and acceptor (via the C=O). This can lead to new or enhanced interactions with the target protein, often resulting in improved potency.

In the case of 4-(pyridin-4-yloxy)benzoate analogs, the replacement of the methyl ester with a substituted amide has been a successful strategy for increasing biological activity. nih.gov The amide nitrogen and its substituents can be tailored to explore additional binding pockets within the target enzyme, leading to enhanced affinity and selectivity. The increased inhibitory activity of the amide derivatives compared to their ester precursors underscores the importance of the hydrogen-bonding capabilities and the potential for further substitution at this position. nih.gov

Influence of the Pyridine (B92270) Ring Substitution Pattern and Nitrogen Position on Biological Response

The pyridine ring is another key component of the methyl 4-(pyridin-4-yloxy)benzoate scaffold that profoundly influences its biological activity. The nitrogen atom in the pyridine ring makes it a weak base and allows it to form hydrogen bonds or coordinate with metal ions in the active site of enzymes. nih.gov

Furthermore, substitutions on the pyridine ring can modulate the compound's activity. Even small modifications, such as the addition of a methyl group, can affect the orientation of the pyridine ring within the binding pocket and, consequently, the biological response. nih.gov The electronic nature of the substituents (electron-donating or electron-withdrawing) can also influence the basicity of the pyridine nitrogen and its ability to engage in key interactions. nih.gov For example, in analogs of the neuronal nicotinic receptor agonist epibatidine, substitutions on the pyridine ring led to significant variations in affinity, efficacy, and potency. researchgate.net

Role of the Ether Linkage in Molecular Recognition and Binding

The diaryl ether linkage is a prevalent scaffold in many biologically active compounds, including kinase inhibitors. researchgate.net This linkage provides a balance of rigidity and flexibility, which is essential for molecular recognition and binding. The ether oxygen atom is a hydrogen bond acceptor and can participate in interactions with the target protein.

The primary role of the ether linkage in the methyl 4-(pyridin-4-yloxy)benzoate scaffold is to correctly orient the pyridine and benzoate (B1203000) rings relative to each other. This specific three-dimensional arrangement is often crucial for fitting into the binding site of a target protein. The flexibility of the ether bond allows for some conformational adaptation, which can be entropically favorable for binding.

X-ray crystallography studies of diaryl ether inhibitors bound to their targets have revealed that the ether linkage helps to position the aromatic rings in a way that maximizes favorable interactions, such as pi-stacking and hydrophobic interactions, with the amino acid residues of the binding pocket. nih.gov In many kinase inhibitors, the diaryl ether moiety is key to spanning the distance between different regions of the ATP-binding site.

Conformational Preferences and Their Correlation with Biological Activity

The biological activity of flexible molecules like methyl 4-(pyridin-4-yloxy)benzoate is intrinsically linked to their conformational preferences. The molecule can exist in various conformations due to rotation around the ether linkage and the ester group. However, it is believed that only a specific conformation, the "bioactive conformation," is responsible for the interaction with the biological target.

For many kinase inhibitors with a diaryl ether scaffold, the binding to the "DFG-out" conformation of the kinase is a key determinant of their activity and selectivity. nih.gov This conformation is characterized by a specific arrangement of the Asp-Phe-Gly (DFG) motif in the activation loop of the kinase, which creates an allosteric pocket that can be occupied by the inhibitor. nih.gov The ability of methyl 4-(pyridin-4-yloxy)benzoate analogs to adopt a conformation that complements this pocket is likely a major contributor to their biological activity.

Rational Design Strategies for Optimizing Lead Compounds

Rational drug design strategies are employed to optimize lead compounds like methyl 4-(pyridin-4-yloxy)benzoate to improve their potency, selectivity, and pharmacokinetic properties. nih.govnih.govrsc.org These strategies are guided by the SAR data and an understanding of the molecular interactions between the ligand and its target.

Key strategies for optimizing this scaffold include:

Structure-Based Design: When the three-dimensional structure of the target protein is known, computational tools like molecular docking can be used to predict how analogs will bind. nih.gov This allows for the design of new molecules with improved complementarity to the binding site. For example, docking studies can help in designing substituents on the pyridine or benzoate rings that can form additional favorable interactions. dntb.gov.ua

Bioisosteric Replacement: As discussed, replacing the ester group with an amide or other bioisosteres can introduce new interaction points and improve activity. nih.gov Similarly, the ether linkage could be replaced with other linkers, such as a thioether or an amine, to modulate the conformational properties and binding affinity.

Scaffold Hopping: This strategy involves replacing the core scaffold (the pyridin-4-yloxy-benzoate core) with a structurally different moiety that maintains the key pharmacophoric features. This can lead to the discovery of novel chemical series with improved properties.

Fragment-Based Design: This approach involves identifying small molecular fragments that bind to different sub-pockets of the target's binding site and then linking them together to create a more potent inhibitor. The pyridine and benzoate moieties of methyl 4-(pyridin-4-yloxy)benzoate could be considered as fragments that can be optimized independently before being linked.

By employing these rational design strategies, medicinal chemists can systematically refine the structure of methyl 4-(pyridin-4-yloxy)benzoate to develop new therapeutic agents with enhanced efficacy and safety profiles.

Materials Science and Supramolecular Applications of Methyl 4 Pyridin 4 Yloxy Benzoate and Its Congeners

Integration into Functional Polymer Systems

While direct studies on polymers synthesized from methyl 4-(pyridin-4-yloxy)benzoate are not extensively documented, its structure is highly indicative of its potential as a monomer for functional polymers. The ester group can be hydrolyzed to the corresponding carboxylic acid, 4-(pyridin-4-yloxy)benzoic acid, a key intermediate for polymerization.

Detailed Research Findings: The development of novel polymers often relies on monomers that impart specific functionalities. Benzoic acid and its derivatives are common organocatalysts and monomers for ring-opening copolymerizations to produce biodegradable and biocompatible materials like polyesters. rsc.org For instance, benzoic acid has been successfully used as a simple, thermostable organocatalyst for the solvent-free polymerization of L-lactide and ε-caprolactone. rsc.org This process operates through a bifunctional mechanism where the catalyst activates both the monomer and the propagating chain via hydrogen bonding. rsc.org

The parent acid of the title compound, 4-(pyridin-4-yloxy)benzoic acid, could serve as a monomer for creating aromatic polyesters or polyamides (after conversion to an amine or acid chloride). The incorporation of the pyridyl-ether linkage into a polymer backbone would introduce several key features:

Enhanced Thermal Stability: The aromatic rings contribute to a rigid polymer chain, potentially leading to materials with high glass transition temperatures and thermal stability.

Coordination Sites: The nitrogen atom in the pyridine (B92270) ring can act as a coordination site for metal ions, opening possibilities for creating metallo-supramolecular polymers or materials with catalytic properties.

Hydrogen Bonding: The pyridine nitrogen is a hydrogen bond acceptor, which can influence inter-chain interactions, solubility, and the morphology of the resulting polymer. This is a crucial factor in the formation of stimuli-responsive supramolecular gels in related pyridyl-amide systems. mdpi.com

By integrating this monomer, polymers could be designed with tailored properties for applications in gas separation membranes, specialty plastics, or as scaffolds in catalysis.

Applications in Advanced Coatings

The chemical structure of methyl 4-(pyridin-4-yloxy)benzoate suggests its utility in the formulation of advanced coatings. Pyridine derivatives are well-known for their ability to interact with metal surfaces, often providing corrosion inhibition and improved adhesion.

Detailed Research Findings: Although specific research on using methyl 4-(pyridin-4-yloxy)benzoate in coatings is limited, the functionality is well-established in related compounds. The lone pair of electrons on the pyridine nitrogen atom allows it to coordinate strongly to metal surfaces, forming a protective layer that can prevent or slow down corrosion. When incorporated into a polymer resin for a coating, this functionality can be anchored, providing durable protection.

Furthermore, the rigid aromatic structure of the molecule can contribute to the hardness and chemical resistance of the coating. As a component in a polymer network, it could enhance the mechanical properties of the film. Its ester functionality also allows it to be chemically integrated into various resin systems, such as polyesters, alkyds, or acrylics, during the curing process. This covalent bonding ensures that the functional pyridine moiety does not leach out of the coating over time, leading to long-lasting performance.

Development of Liquid Crystalline Materials and Characterization of Mesophase Behavior

The elongated and rigid molecular structure of methyl 4-(pyridin-4-yloxy)benzoate is characteristic of a mesogen, the fundamental unit of a liquid crystal. The molecule consists of two aromatic rings (a phenyl and a pyridyl ring) linked by an ether group, which provides linearity and rigidity.

Detailed Research Findings: For a compound to exhibit liquid crystalline properties (a mesophase), it typically requires a rigid core and often flexible terminal groups. Several factors, including molecular polarity, polarizability, and aspect ratio, are critical in determining the stability and type of mesophase. sigmaaldrich.com The presence of the polar pyridine ring and the ester group in methyl 4-(pyridin-4-yloxy)benzoate can lead to significant dipole moments, which influence the intermolecular interactions necessary for the formation of ordered liquid crystalline phases like nematic or smectic phases.

Studies on analogous compounds demonstrate the importance of the pyridyl unit. For example, a series of teraryl liquid crystals incorporating a pyridine ring exhibited stable nematic phases at medium-to-high temperatures. researchgate.net Similarly, other benzoate (B1203000) esters are well-known liquid crystals. ossila.comsynthon-chemicals.com 4-Pentylphenyl 4-propylbenzoate (PPPB) is a classic example of a nematic liquid crystal, showcasing how the benzoate core structure effectively induces mesophase behavior. ossila.com The characterization of such materials involves techniques like polarized optical microscopy (POM) to visualize the distinct textures of the mesophases and differential scanning calorimetry (DSC) to determine the transition temperatures between crystalline, liquid crystalline, and isotropic liquid states.

Table 1: Properties of a Related Benzoate-Based Nematic Liquid Crystal

| Compound Name | CAS Number | Chemical Structure | Mesophase Type | Key Characteristics |

|---|---|---|---|---|

| 4-Pentylphenyl 4-propylbenzoate (PPPB) | 50649-60-0 | 4-propylphenyl ester of 4-pentylphenyl | Nematic | Exhibits two relaxation times in its nematic phase, characteristic of the Cole–Davidson model. ossila.com |

Exploration as Precursors for Specialty Chemicals and Dyes

Methyl 4-(pyridin-4-yloxy)benzoate serves as a valuable precursor for the synthesis of more complex specialty chemicals and is a potential scaffold for dyes. Its ester and ether linkages provide reactive sites for chemical modification.

Detailed Research Findings: The most direct transformation is the hydrolysis of the methyl ester group to yield 4-(pyridin-4-yloxy)benzoic acid. uni.lu This reaction is typically performed under basic conditions, for example using lithium hydroxide, followed by acidification. chemicalbook.com The resulting carboxylic acid is a more versatile building block, enabling the synthesis of:

Amides: By reacting with various amines, a wide range of functional amides can be produced. Pyridyl-amide moieties are known to be robust building blocks for supramolecular gels. mdpi.com

Other Esters: Transesterification or reaction of the acid with different alcohols allows for the introduction of functional side chains, which can be used to tune properties like solubility or to introduce polymerizable groups.

Acid Chlorides: Conversion to the highly reactive acid chloride provides a route to a wider variety of derivatives.

The core structure, containing linked aromatic and heteroaromatic rings, is a common feature in many organic dyes. While specific examples derived directly from this precursor are not prominent, the scaffold is suitable for modification through electrophilic substitution on the benzene (B151609) ring or by functionalizing the pyridine ring to create chromophores with tailored optical properties for use in textiles, imaging, or as pH-sensitive indicators.

Role in Supramolecular Assembly and Self-Assembled Structures

Supramolecular chemistry involves the spontaneous organization of molecules into ordered structures through non-covalent interactions. The structure of methyl 4-(pyridin-4-yloxy)benzoate is rich with features that can direct self-assembly.

Detailed Research Findings: The assembly is driven by a combination of specific, directional interactions. Various non-covalent interactions, including hydrogen bonds and π-stacking, are known to stabilize the crystal structures of related pyridyl and benzoate compounds. mdpi.com Benzoate esters have been identified as a class of molecules capable of self-assembling into chiral nano-assemblies like twisted nanowires and gels. rsc.org

For methyl 4-(pyridin-4-yloxy)benzoate, the key interactions that can drive self-assembly include:

Hydrogen Bonding: The nitrogen atom of the pyridine ring is a strong hydrogen bond acceptor. It can interact with hydrogen bond donors from other molecules or solvents, a crucial factor in the formation of helical structures in related pyridyl amino acids. researchgate.net The carbonyl oxygen of the ester group also acts as a hydrogen bond acceptor.

π-π Stacking: The electron-rich benzene ring and the electron-deficient pyridine ring can engage in favorable face-to-face stacking interactions. These interactions are fundamental in stabilizing the 1D supramolecular chains in similar metal-organic compounds. mdpi.com

C-H···O and C-H···π Interactions: These weaker hydrogen bonds, involving the aromatic C-H groups and the ether or ester oxygen atoms, or the aromatic π-systems, provide additional stability and help define the final three-dimensional architecture.

This interplay of forces can lead to the formation of well-defined one-, two-, or three-dimensional networks, making this molecule a promising candidate for designing crystalline materials, gels, and other functional soft materials. mdpi.com

Table 2: Potential Non-Covalent Interactions in Methyl 4-(pyridin-4-yloxy)benzoate for Supramolecular Assembly

| Interaction Type | Participating Structural Feature | Role in Assembly |

|---|---|---|

| Hydrogen Bonding (Acceptor) | Pyridine Nitrogen | Strong directional interaction, crucial for forming chains and networks. mdpi.comresearchgate.net |

| Hydrogen Bonding (Acceptor) | Ester Carbonyl Oxygen | Contributes to stabilizing crystal packing and network formation. mdpi.com |

| π-π Stacking | Benzene and Pyridine Rings | Stabilizes columnar or layered structures through aromatic interactions. mdpi.com |

| Dipole-Dipole Interactions | Ether and Ester Linkages | Influences molecular alignment and packing efficiency. |

Future Research Directions and Interdisciplinary Prospects

Development of Novel and Efficient Synthetic Methodologies

The synthesis of diaryl ethers is a well-established area of organic chemistry, yet there is always a demand for more efficient, sustainable, and versatile methods. Future research on the synthesis of methyl 4-(pyridin-4-yloxy)benzoate should aim to move beyond traditional methods, which often require harsh reaction conditions.

Key areas for development include:

Catalyst Innovation: Exploring novel transition-metal catalysts (e.g., palladium, copper, nickel) with tailored ligands could lead to higher yields, lower catalyst loadings, and milder reaction conditions. The development of heterogeneous catalysts could also simplify purification and improve the sustainability of the synthesis.

Flow Chemistry: The application of continuous flow technologies could offer precise control over reaction parameters, leading to improved safety, scalability, and product consistency.

Green Chemistry Approaches: Investigating the use of greener solvents, energy-efficient reaction conditions (e.g., microwave or ultrasound assistance), and atom-economical strategies would be a significant step forward.

A comparative overview of potential synthetic strategies that could be optimized for methyl 4-(pyridin-4-yloxy)benzoate is presented in Table 1.

| Synthetic Method | General Description | Potential Advantages for Future Research |

| Ullmann Condensation | Copper-catalyzed reaction of an aryl halide with a phenol (B47542). | Well-established, but optimization could focus on ligand development to lower reaction temperatures. |

| Buchwald-Hartwig Amination | Palladium-catalyzed cross-coupling of an aryl halide or triflate with an amine. An analogous C-O coupling is also possible. | High functional group tolerance and generally milder conditions than traditional Ullmann reactions. |

| Chan-Lam Coupling | Copper-catalyzed cross-coupling of an arylboronic acid with a phenol. | Can often be performed under aerobic conditions and at room temperature. |

| Nucleophilic Aromatic Substitution (SNAr) | Reaction of an electron-deficient aryl halide with a nucleophile. | Potentially a metal-free alternative, though the pyridine (B92270) ring may require activation. |

In-depth Mechanistic Elucidation of Biological Activities

The diaryl ether scaffold is a common feature in many biologically active molecules, exhibiting a wide range of therapeutic properties including antibacterial, antifungal, and anticancer activities. nih.govcalstate.edu Future research should focus on determining if methyl 4-(pyridin-4-yloxy)benzoate or its derivatives possess any such activities and, if so, elucidating the underlying mechanisms of action.

Prospective research avenues include:

High-Throughput Screening: Screening methyl 4-(pyridin-4-yloxy)benzoate and a library of its derivatives against a wide range of biological targets to identify potential therapeutic applications.

Target Identification and Validation: For any identified biological activity, subsequent studies would be crucial to identify the specific molecular targets (e.g., enzymes, receptors) and validate their role in the compound's mechanism of action.

Structure-Activity Relationship (SAR) Studies: Synthesizing and testing a series of analogues to understand how structural modifications impact biological activity, which can guide the design of more potent and selective compounds.

Table 2 outlines potential biological activities that could be investigated for methyl 4-(pyridin-4-yloxy)benzoate based on the activities of structurally related compounds.

| Potential Biological Activity | Examples in Related Compounds | Possible Mechanistic Pathways to Investigate |

| Anticancer | Many diaryl ether-containing compounds exhibit antiproliferative effects. | Inhibition of protein kinases, disruption of microtubule dynamics, induction of apoptosis. |

| Antimicrobial | The diaryl ether motif is found in several natural and synthetic antimicrobial agents. | Inhibition of essential enzymes in bacterial or fungal metabolic pathways, disruption of cell membrane integrity. |

| Anti-inflammatory | Some diaryl ethers have shown anti-inflammatory properties. | Inhibition of cyclooxygenase (COX) enzymes, modulation of inflammatory cytokine production. |

Exploration of Emerging Materials Science Applications

The rigid structure and potential for electronic modulation inherent in the pyridinoxybenzoate framework suggest that methyl 4-(pyridin-4-yloxy)benzoate could be a valuable building block in materials science.

Future research in this area could focus on:

Polymer Chemistry: Incorporating the methyl 4-(pyridin-4-yloxy)benzoate moiety into polymer backbones could lead to materials with enhanced thermal stability, specific optical properties, or gas separation capabilities.

Organic Electronics: Derivatives of this compound could be explored as components in organic light-emitting diodes (OLEDs), organic photovoltaics (OPVs), or organic field-effect transistors (OFETs), where the electronic properties of the pyridyl and benzoate (B1203000) rings could be fine-tuned.

Metal-Organic Frameworks (MOFs): The carboxylate and pyridyl functionalities could serve as linkers for the construction of novel MOFs with potential applications in gas storage, catalysis, and sensing.

Computational Design and Predictive Modeling for Enhanced Properties

Computational chemistry can play a pivotal role in accelerating the discovery and optimization of new applications for methyl 4-(pyridin-4-yloxy)benzoate.

Future computational studies could include:

Quantum Chemical Calculations: To predict the electronic properties, reactivity, and spectral characteristics of the molecule and its derivatives. This can guide the design of molecules with desired optical or electronic properties for materials science applications.

Molecular Docking and Dynamics Simulations: To predict the binding modes and affinities of methyl 4-(pyridin-4-yloxy)benzoate derivatives to biological targets, thereby guiding the design of more potent therapeutic agents.

Quantitative Structure-Activity Relationship (QSAR) and Quantitative Structure-Property Relationship (QSPR) Modeling: To develop predictive models that correlate the structural features of a series of compounds with their biological activities or material properties.

Interdisciplinary Collaboration for Translational Research

Realizing the full potential of methyl 4-(pyridin-4-yloxy)benzoate will require a collaborative effort across multiple scientific disciplines.

Key areas for interdisciplinary collaboration include:

Chemistry and Biology: Synthetic chemists can design and create novel derivatives, while biologists can screen these compounds for therapeutic potential and investigate their mechanisms of action.

Chemistry and Materials Science: Chemists can synthesize novel monomers and polymers based on the methyl 4-(pyridin-4-yloxy)benzoate scaffold, which can then be fabricated and tested by materials scientists for various applications.

Computational and Experimental Science: Computational chemists can guide the design of new compounds with enhanced properties, which can then be synthesized and validated by experimentalists, creating a feedback loop that accelerates the research and development process.

Q & A

Q. What are the established synthetic routes for methyl 4-(pyridin-4-yloxy)benzoate, and how can reaction conditions be optimized for higher yields?

Methodological Answer: The synthesis typically involves nucleophilic aromatic substitution between methyl 4-hydroxybenzoate and 4-hydroxypyridine derivatives. A common protocol (adapted from analogous compounds) includes:

- Step 1: React methyl 4-hydroxybenzoate with 4-chloropyridine or activated pyridine derivatives in the presence of a base (e.g., K₂CO₃ or Cs₂CO₃) .

- Step 2: Use polar aprotic solvents like DMF or DMSO under reflux (80–120°C) for 12–24 hours .

- Optimization Strategies:

- Base Selection: Cs₂CO₃ may improve reactivity over K₂CO₃ due to stronger basicity .

- Solvent Purity: Anhydrous solvents reduce side reactions (e.g., hydrolysis of the ester group).

- Microwave Assistance: Reduces reaction time to 1–2 hours with comparable yields .

Q. Table 1: Comparative Synthesis Conditions

| Base | Solvent | Temperature (°C) | Yield (%) | Reference |

|---|---|---|---|---|

| K₂CO₃ | DMF | 110 | 65–70 | |

| Cs₂CO₃ | DMSO | 120 | 75–80 | |

| NaH | THF | 60 | 50–55 |

Q. What analytical techniques are most reliable for characterizing methyl 4-(pyridin-4-yloxy)benzoate, and what key spectral features should researchers expect?

Methodological Answer:

- NMR Spectroscopy:

- ¹H NMR (CDCl₃):

- Ester methyl group: δ 3.85–3.90 ppm (singlet).

- Pyridin-4-yloxy protons: δ 8.45–8.60 ppm (doublet, J = 6 Hz) .

- ¹³C NMR: Carbonyl (C=O) at δ 167–170 ppm .

- Mass Spectrometry (HRMS): Expected molecular ion [M+H]⁺ at m/z 246.0772 (C₁₃H₁₁NO₃⁺) .

- HPLC Purity Analysis: Use a C18 column with acetonitrile/water (70:30) mobile phase; retention time ~8–10 minutes .

Critical Note: Always compare spectral data with computationally predicted values (e.g., via ACD/Labs or ChemDraw) to confirm structural integrity .

Q. How can researchers evaluate the compound's potential as a pharmaceutical intermediate, and what in vitro assays are appropriate?

Methodological Answer:

- Step 1: Target Identification

- Use molecular docking (AutoDock Vina, Schrödinger) to predict binding affinity to enzymes like kinases or HDACs .

- Step 2: In Vitro Assays

- Enzyme Inhibition: Measure IC₅₀ values using fluorogenic substrates (e.g., for proteases or phosphatases) .

- Cytotoxicity: MTT assay in cancer cell lines (e.g., HeLa or MCF-7) at concentrations 1–100 μM .

- Solubility: Perform shake-flask experiments in PBS (pH 7.4) to determine logP .

Q. Table 2: Example Biological Activity Data (Analogous Compounds)

| Assay Type | Target | IC₅₀ (μM) | Reference |

|---|---|---|---|

| HDAC Inhibition | HDAC6 | 0.45 | |

| Anticancer | MCF-7 Cells | 12.3 |

Advanced Research Questions

Q. How to resolve discrepancies in biological activity data across studies involving methyl 4-(pyridin-4-yloxy)benzoate derivatives?

Methodological Answer:

- Variable 1: Purity Differences

- Reproduce synthesis and confirm purity via HPLC (>98%) .

- Variable 2: Assay Conditions

- Standardize protocols (e.g., ATP concentration in kinase assays, cell passage number in cytotoxicity tests) .

- Variable 3: Solvent Effects

- Avoid DMSO concentrations >1% in cell-based assays to prevent false positives .

- Validation: Cross-validate results using orthogonal techniques (e.g., SPR for binding affinity vs. ITC) .

Q. What computational methods can predict the reactivity and stability of methyl 4-(pyridin-4-yloxy)benzoate under various conditions?

Methodological Answer:

- Density Functional Theory (DFT):

- Calculate HOMO/LUMO energies (Gaussian 16, B3LYP/6-31G*) to predict electrophilic/nucleophilic sites .

- Molecular Dynamics (MD):

- Simulate solvation effects in water/DMSO to assess hydrolysis risks .

- Degradation Pathways:

- Use ACD/Percepta to predict pH-dependent ester hydrolysis (e.g., t₁/₂ at pH 1.2 vs. 7.4) .

Q. What strategies enable regioselective modification of the pyridin-4-yloxy group in methyl 4-(pyridin-4-yloxy)benzoate?

Methodological Answer:

- Strategy 1: Directed Ortho-Metalation

- Use LDA (lithium diisopropylamide) at -78°C to introduce substituents at the pyridine’s ortho position .

- Strategy 2: Cross-Coupling Reactions

- Suzuki-Miyaura coupling with aryl boronic acids (Pd(PPh₃)₄, Na₂CO₃, dioxane/water) .

- Strategy 3: Protecting Groups

- Temporarily protect the ester with a tert-butyl group to avoid side reactions during pyridine functionalization .

Q. Table 3: Regioselective Reaction Outcomes

| Reaction Type | Conditions | Selectivity (%) | Reference |

|---|---|---|---|

| Suzuki Coupling | Pd(OAc)₂, SPhos, K₃PO₄ | 85–90 | |

| Nitration | HNO₃/H₂SO₄, 0°C | 70 (para) |

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.